5-メチルピリジン-2,3-ジカルボン酸

概要

説明

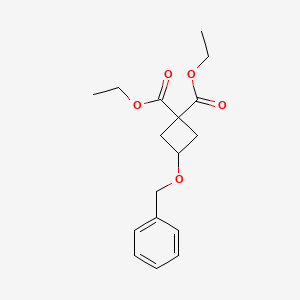

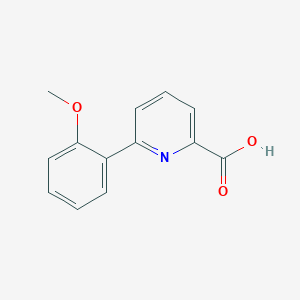

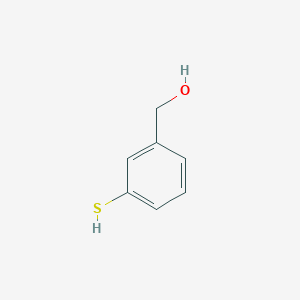

5-Methylpyridine-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 53636-65-0 . It has a molecular weight of 181.15 and its IUPAC name is 5-methyl-2,3-pyridinedicarboxylic acid . It is stored at a temperature of 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Chemical Reactions Analysis

The bromination reaction of MPE is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS) .科学的研究の応用

臭素化誘導体の合成

この化合物は、5-ブロモメチルピリジン-2,3-ジカルボン酸メチルエステル (CMPE) の合成における原料として使用できます . このプロセスは、N-ブロモスクシンイミド (NBS) を臭素化試薬とする臭素化反応を含みます . 5-メチルピリジン-2,3-ジカルボン酸の臭素化反応は、フリーラジカルによって開始される典型的な反応です .

速度論と機構の研究

5-メチルピリジン-2,3-ジカルボン酸の臭素化反応は、オンラインラマン分析技術を用いて研究されてきました . この研究は、臭素化反応の見かけの熱力学と反応速度論についての洞察を提供します . 臭素化の活性化エネルギーは37.02 kJ mol –1 であり、見かけの反応熱は2.23 kJ mol –1 であることがわかりました .

除草剤の調製

5-メチルピリジン-2,3-ジカルボン酸は、イミダゾリノン系の除草剤の調製に使用されます . イミダゾリノンは、幅広い雑草に効果的な除草剤のクラスです。

化学合成

5-メチルピリジン-2,3-ジカルボン酸の臭素化反応は、重要な有機合成反応です . これは、分子に臭素を導入することで分子の極性を高め、次にアルカンのC–H結合を活性化して、臭素置換された標的生成物を得ます .

製薬業界

5-メチルピリジン-2,3-ジカルボン酸の臭素化反応における臭素化試薬として使用されるN-ブロモスクシンイミド (NBS) は、化学および製薬業界で広く使用されています . これは、その簡単な調製、穏やかな臭素化反応条件、優れた選択性、高収率、および簡単な生成物の分離のために好まれています .

安全性研究

5-メチルピリジン-2,3-ジカルボン酸の臭素化反応は、典型的な発熱反応です . 合成反応プロセスの見かけの熱力学と見かけの速度論を研究することは、本質的かつ安全な生産を実現するために非常に重要です .

作用機序

Target of Action

The primary target of 5-Methylpyridine-2,3-dicarboxylic acid is the methyl group on the pyridine ring . This compound is used as a raw material in the bromination reaction, which is a key step in the synthesis of imidazolinones .

Mode of Action

The mode of action of 5-Methylpyridine-2,3-dicarboxylic acid involves a bromination reaction. This reaction is initiated by free radicals and increases the polarity of the molecule by introducing a bromine atom . The bromination reaction of 5-Methylpyridine-2,3-dicarboxylic acid is selective and currently has a selectivity of about 50% .

Biochemical Pathways

The bromination of 5-Methylpyridine-2,3-dicarboxylic acid affects the synthesis pathway of imidazolinones . The introduction of a bromine atom into the molecule activates the C–H bond of the alkane to obtain the halogen-substituted target product .

Pharmacokinetics

The activation energy of bromination of 5-Methylpyridine-2,3-dicarboxylic acid was found to be 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .

Result of Action

The result of the action of 5-Methylpyridine-2,3-dicarboxylic acid is the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester . This compound is an intermediate in the synthesis of imidazolinones .

Action Environment

The action of 5-Methylpyridine-2,3-dicarboxylic acid is influenced by environmental factors such as temperature and pH. The optimal conditions for the bromination reaction are a temperature of 30°C and a pH of 7.0 . Environmental factors can influence the selectivity and yield of the bromination reaction .

Safety and Hazards

生化学分析

Biochemical Properties

5-Methylpyridine-2,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of herbicides belonging to the imidazolinone class . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the bromination reaction where N-bromosuccinimide (NBS) is used as a brominating reagent . This interaction increases the polarity of the molecule, thereby activating the C-H bond of the alkane to obtain the halogen-substituted target product .

Cellular Effects

The effects of 5-Methylpyridine-2,3-dicarboxylic acid on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of imidazolinones, which are crucial in various cellular processes . The compound’s interaction with enzymes and proteins can lead to changes in cellular metabolism and gene expression, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, 5-Methylpyridine-2,3-dicarboxylic acid exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can lead to changes in gene expression. The bromination reaction of 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones, where NBS is used as a brominating reagent . This reaction is initiated by free radicals, and the activation energy of bromination of MPE is 37.02 kJ mol^-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methylpyridine-2,3-dicarboxylic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the bromination reaction of 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a typical exothermic reaction, with apparent thermodynamics and kinetics playing a significant role in its stability and degradation .

Dosage Effects in Animal Models

The effects of 5-Methylpyridine-2,3-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage of the compound in various applications .

Metabolic Pathways

5-Methylpyridine-2,3-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of imidazolinones highlights its importance in metabolic pathways related to herbicide production .

Transport and Distribution

Within cells and tissues, 5-Methylpyridine-2,3-dicarboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s transport and distribution are essential for its activity and function in biological systems .

特性

IUPAC Name |

5-methylpyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)6(8(12)13)9-3-4/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJMXOJEHMTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886066 | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

53636-65-0 | |

| Record name | 5-Methyl-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53636-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Methylpyridine-2,3-dicarboxylic acid behave as a ligand in coordination complexes?

A1: 5-Methylpyridine-2,3-dicarboxylic acid (H2mpda) acts as a multidentate ligand, meaning it can bind to metal ions through multiple atoms. In the study by [], H2mpda coordinates to lanthanide ions (lanthanum and praseodymium) in its deprotonated form (mpda2−). Interestingly, it exhibits three distinct coordination modes within the formed complexes, bridging multiple metal centers. This bridging action leads to the creation of two-dimensional layered structures in the resulting lanthanide coordination complexes. []

Q2: What insights do we have into the reactivity of 5-Methylpyridine-2,3-dicarboxylic acid derivatives?

A2: While the provided abstracts don't contain specific results on reaction mechanisms, the second paper focuses on the bromination of the dimethyl ester of 5-Methylpyridine-2,3-dicarboxylic acid. [] This suggests that the molecule, or at least its ester derivative, can undergo electrophilic aromatic substitution reactions, a common reaction type for aromatic compounds. Further investigation into the full text of the article would reveal the specific mechanism and kinetics of this bromination reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)

![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)

acetic acid](/img/structure/B1316894.png)